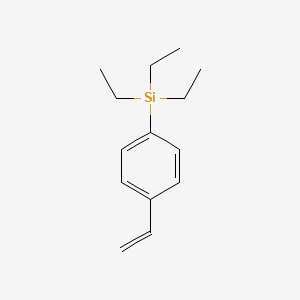

p-Triethylsilylstyrene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22Si |

|---|---|

Molecular Weight |

218.41 g/mol |

IUPAC Name |

(4-ethenylphenyl)-triethylsilane |

InChI |

InChI=1S/C14H22Si/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |

InChI Key |

OSASEORQNRMDRG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for P Triethylsilylstyrene and Analogous Silylstyrenes

Strategies for Carbon-Silicon Bond Formation

The creation of the crucial carbon-silicon bond in silylstyrenes is predominantly achieved through hydrosilylation, although other organometallic routes also exist.

Hydrosilylation Approaches to Vinylsilanes

Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, such as that in an alkyne, to form a vinylsilane. wikipedia.org This method is highly atom-economical and offers the potential for excellent control over the resulting product's stereochemistry and regiochemistry. nih.govrsc.org The reaction is typically catalyzed by transition metal complexes. wikipedia.org

A variety of transition metal catalysts are employed for the hydrosilylation of alkynes, with platinum and cobalt complexes being particularly notable.

Platinum-Based Catalysts: Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for hydrosilylation. mdpi.comqualitas1998.net They are widely used in both academic and industrial settings. rsc.org Recent advancements have focused on developing heterogeneous platinum catalysts, such as platinum nanoparticles supported on materials like titania, which offer advantages in terms of recovery and reuse. qualitas1998.netresearchgate.net Platinum complexes featuring N-heterocyclic carbene (NHC) ligands have also been developed to enhance catalytic activity and selectivity. researchgate.net These catalysts can achieve high conversions at very low (ppm-level) loadings. rsc.org

Dicobalt Carbonyl N-Heterocyclic Carbene Complexes: As a more earth-abundant and cost-effective alternative to precious metals, cobalt-based catalysts have gained significant attention. rsc.org Dinuclear cobalt carbonyl complexes bearing N-heterocyclic carbene (NHC) ligands, such as [(IPr)₂Co₂(CO)₆], have been shown to be effective catalysts for the Markovnikov hydrosilylation of terminal alkynes. acs.org These cobalt catalysts can facilitate the synthesis of α-vinylsilanes with high yields and selectivity. acs.org Three-coordinate cobalt(I) complexes have also demonstrated high efficiency and selectivity in alkyne hydrosilylation. acs.org

The choice of catalyst and ligand plays a crucial role in determining the outcome of the reaction. For instance, the steric and electronic properties of the ligands can influence the regioselectivity and stereoselectivity of the hydrosilylation. researchgate.net

Table 1: Comparison of Catalytic Systems for Alkyne Hydrosilylation

| Catalyst Type | Metal | Key Features | Typical Products | Citations |

|---|---|---|---|---|

| Platinum-Based | Pt | High activity, widely used, can be heterogeneous. | β-(E)-vinylsilanes | mdpi.comresearchgate.net |

| Dicobalt Carbonyl NHC | Co | Earth-abundant, cost-effective, good for Markovnikov addition. | α-vinylsilanes | rsc.orgacs.org |

| Ruthenium Complexes | Ru | Mild reaction conditions, air-stable, good functional group tolerance. | α-vinylsilanes or β-vinylsilanes depending on directing groups. | rsc.orgsemanticscholar.org |

| Rhodium Complexes | Rh | Can provide high selectivity for (E)- or (Z)-vinylsilanes. | β-(E) or β-(Z) vinylsilanes | rsc.orgacs.org |

Controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) is a central challenge in the hydrosilylation of unsymmetrical alkynes. rsc.org The hydrosilylation of a terminal alkyne can potentially yield three isomers: the α-vinylsilane and the β-(E) and β-(Z) vinylsilanes. scientificspectator.com

The outcome of the reaction is highly dependent on the catalyst, substrate, and reaction conditions. scientificspectator.com For example, the hydrosilylation of phenylacetylene (B144264) with triethylsilane can yield different isomers depending on the catalyst used. Ruthenium and some rhodium catalysts can favor the formation of the (Z)-β-isomer, while platinum or iridium catalysts tend to produce the (E)-β-isomer as the major product. msu.edu

The presence of directing groups on the alkyne substrate can also be a powerful tool for controlling regioselectivity. nih.govrsc.org For instance, hydroxyl or carbonyl groups can direct the silylation to a specific carbon atom of the alkyne. semanticscholar.org

Recent research has led to the development of highly selective catalytic systems. For example, specific rhodium(II)/XantPhos catalyst systems have been developed for the highly stereoselective synthesis of β-(Z) vinylsilanes. rsc.org Similarly, certain three-coordinate cobalt(I) complexes can facilitate the regio- and stereoselective hydrosilylation of various alkynes to yield single isomeric products in high yields. acs.org

The mechanism of transition metal-catalyzed hydrosilylation of alkynes is complex and can vary depending on the metal and reaction conditions. The most widely accepted mechanism is the Chalk-Harrod mechanism . wikipedia.orgscientificspectator.com This mechanism involves:

Oxidative addition of the Si-H bond of the silane (B1218182) to the metal center.

Coordination of the alkyne to the metal complex.

Insertion of the alkyne into the metal-hydride bond (hydrometallation).

Reductive elimination of the vinylsilane product, regenerating the catalyst. scientificspectator.com

An alternative, the modified Chalk-Harrod mechanism , involves the insertion of the alkyne into the metal-silyl bond followed by reductive elimination. wikipedia.org

For cobalt-catalyzed reactions, mechanistic studies involving deuterium (B1214612) labeling and the isolation of reaction intermediates suggest that dinuclear cobalt species are the genuine catalysts. acs.org The high α-selectivity observed with certain dicobalt carbonyl NHC catalysts is attributed to the interplay between the dicobalt core's ability to coordinate the alkyne and the steric bulk of the NHC ligand. acs.org

The formation of different stereoisomers, such as β-(Z) vinylsilanes, can involve different mechanistic pathways, potentially including metallacyclopropene or zwitterionic carbene intermediates that allow for isomerization of the initial syn-addition product. rsc.org

Alternative Organometallic Synthesis Routes

While hydrosilylation is the most common method, other organometallic strategies can be employed for the synthesis of silylstyrenes. These methods often involve the use of organolithium or Grignard reagents. A general approach involves the reaction of an organometallic reagent with a silicon-containing electrophile. For example, a styryl-lithium or styryl-magnesium halide species could, in principle, react with a triethylsilyl halide to form p-triethylsilylstyrene. The synthesis of the necessary organometallic precursor can be achieved through deprotonation of a suitable starting material or by transmetallation from another organometallic compound. youtube.com

Precursor Chemistry and Synthetic Pathways to Silylstyrenes

A precursor in chemistry is a compound that participates in a chemical reaction that produces another compound. wikipedia.orgyoutube.com In the context of synthesizing this compound and its analogs, the key precursors are the alkyne (e.g., phenylacetylene) and the silane (e.g., triethylsilane).

The term "precursor" can also refer to substances that are used in the initial stages of a synthesis. youtube.com For instance, in some catalytic systems, a "pre-catalyst" is used, which is a stable compound that is converted into the active catalyst under the reaction conditions.

In some specialized synthetic routes, silylcopper species are used. The precursors for these silylcoppers have traditionally been limited. However, recent research has shown that sodium silylsilanolates can serve as effective precursors for a variety of silylcopper species, expanding the range of silyl (B83357) groups that can be incorporated. rsc.org

Reaction Mechanisms and Transformations of P Triethylsilylstyrene

Fundamental Reactivity Patterns of Silylstyrene Derivatives

The presence of the vinyl group makes p-triethylsilylstyrene susceptible to addition reactions, while the aromatic ring and the C-Si bond offer further sites for chemical modification.

Alkenylbenzenes, including silylstyrene derivatives, readily undergo electrophilic addition reactions across the carbon-carbon double bond of the vinyl group. ucalgary.ca This reactivity is due to the high electron density of the π bond, which makes it an attractive target for electrophiles. byjus.comyoutube.com The reaction is generally faster at the alkene portion than on the aromatic ring. ucalgary.ca

The mechanism involves the attack of an electrophile (E+) on the double bond, leading to the formation of a carbocation intermediate. byjus.comyoutube.com For styrenes, this addition is highly regioselective, following Markovnikov's rule. byjus.com The electrophile adds to the terminal carbon of the vinyl group, resulting in the formation of a more stable benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. ucalgary.calibretexts.org A subsequent attack by a nucleophile (Nu-) on this carbocation yields the final addition product. youtube.com

General Mechanism of Electrophilic Addition to Styrene (B11656):

Formation of Carbocation: The electrophile attacks the π bond of the vinyl group, forming a stable benzylic carbocation.

Nucleophilic Attack: A nucleophile attacks the carbocation to form the final product. youtube.com

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Product Type |

| HBr | H+ | Br- | Haloalkane (2-bromo-ethylbenzene derivative) |

| H₂O (acid-catalyzed) | H+ | H₂O | Alcohol (1-phenylethanol derivative) |

| Br₂ | Br+ (polarized) | Br- | Dihaloalkane (1,2-dibromo-ethylbenzene derivative) |

This table illustrates typical electrophilic addition reactions applicable to styrene derivatives.

Direct nucleophilic attack on the electron-rich double bond of this compound is generally unfavorable. Alkenes are nucleophilic themselves and tend to react with electrophiles. libretexts.org Nucleophilic addition to an alkene requires the presence of strong electron-withdrawing groups on the double bond to decrease its electron density, which is not the case for this compound.

However, nucleophilic reactions can occur at other sites of the molecule or under specific conditions:

Reactions at Silicon: The silicon atom can be a target for nucleophiles, potentially leading to cleavage of the aryl-Si bond under harsh conditions with reagents like fluoride (B91410) ions or strong bases.

Substitution Reactions: While nucleophilic substitution on the vinyl group (SNV) is rare, substitution reactions at the phosphorus center are well-documented for phosphine (B1218219) nucleophiles reacting with alkyl halides. walisongo.ac.idnih.gov In the context of this compound, a derivative would first need to be functionalized with a suitable leaving group to undergo such a reaction. The reactivity in bimolecular nucleophilic substitution (SN2) reactions is highly dependent on the steric hindrance of the electrophile and the electronic properties of the nucleophile. walisongo.ac.idyoutube.com

The most significant radical-mediated reaction for this compound is radical polymerization. wikipedia.org This process, like other chain-growth polymerizations, involves three key stages: initiation, propagation, and termination. youtube.comyoutube.comyoutube.com

Initiation: The process begins when an initiator molecule, often an organic peroxide or an azo compound, decomposes upon heating or irradiation to generate free radicals. libretexts.orgyoutube.com

Propagation: The initiating radical adds to the carbon-carbon double bond of a this compound monomer. This creates a new, more stable benzylic radical. libretexts.org This new radical then adds to another monomer molecule, and the process repeats, rapidly extending the polymer chain. wikipedia.orgyoutube.com

Termination: The growth of a polymer chain ceases when two radicals combine or undergo disproportionation, resulting in a stable, non-radical polymer molecule. youtube.com

The resulting polymer, poly(this compound), possesses unique properties conferred by the bulky and silicon-rich pendant groups.

| Initiator Type | Example | Activation Method |

| Azo Compound | Azoisobutyronitrile (AIBN) | Thermal or Photochemical |

| Organic Peroxide | Benzoyl Peroxide (BPO) | Thermal |

This table shows common initiators used in radical polymerization of vinyl monomers. libretexts.org

Transition Metal-Catalyzed Processes

Transition metal catalysts enable a wide range of transformations that are otherwise difficult to achieve, including cross-coupling and C-H activation reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgnrochemistry.commdpi.com While this compound itself is not a typical substrate, its halogenated derivatives are excellent partners in such couplings. For instance, (p-bromo-phenyl)triethylsilane or a halogenated version of this compound could be coupled with various organoboron reagents to synthesize complex functionalized styrenes, biaryls, or conjugated polymers. researchgate.net

The generally accepted catalytic cycle for the Suzuki coupling involves three main steps: libretexts.orgnrochemistry.combohrium.com

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) species (Ar-Pd-X).

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the new C-C bond (Ar-Ar') and regenerating the palladium(0) catalyst.

| Step | Description | Palladium Oxidation State |

| Oxidative Addition | Pd(0) inserts into the Aryl-Halide bond. | 0 → +2 |

| Transmetalation | The organic group from the boronic acid replaces the halide on the Pd complex. | +2 (no change) |

| Reductive Elimination | The two organic groups are joined, forming the product and regenerating the catalyst. | +2 → 0 |

This table summarizes the key steps in the Suzuki-Miyaura catalytic cycle. libretexts.orgnrochemistry.com

Direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in modern chemistry. Research has shown that the vinylic C-H bonds of styrenes can be activated by transition metal complexes. nih.gov

Specifically, an iron-aluminum complex has been demonstrated to react with various styrene derivatives, including those with silyl (B83357) substituents. This process involves the cleavage of the C-H bond at the β-position of the vinyl group and results in the formation of a hydrido vinyl product. The reaction is thought to proceed through a (2+2) cycloaddition intermediate, followed by an intramolecular C-H bond activation across the two metal centers. nih.gov

A key advantage of this method is that the resulting metalated alkene can be further functionalized. For example, reacting the C-H activated product with chlorodiphenylphosphine (B86185) leads to a highly stereoselective C-P bond formation, yielding (E)-β-vinylphosphines. nih.gov

| Styrene Substrate | C-H Activation Product | Subsequent Functionalization Product |

| Styrene | Hydrido vinyl iron-aluminum complex | (E)-β-vinylphosphine |

| 4-Methylstyrene | Corresponding hydrido vinyl complex | Corresponding (E)-β-vinylphosphine |

| 4-Methoxystyrene | Corresponding hydrido vinyl complex | Corresponding (E)-β-vinylphosphine |

This table shows the functionalization of various styrenes via C-H activation as demonstrated in research studies. nih.gov

Hydrosilylation of Related Unsaturated Systems

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene's carbon-carbon double bond. nih.govrsc.org In the context of this compound, the vinyl group serves as the unsaturated system for potential hydrosilylation, leading to the formation of a bis(silyl) derivative. The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and cobalt being particularly common. acs.orgnih.govnih.gov

The general mechanism for the transition-metal-catalyzed hydrosilylation of alkenes is often described by the Chalk-Harrod mechanism or a related variant. nih.govmdpi.com This process typically involves:

Oxidative addition of the hydrosilane (R₃SiH) to the low-valent metal center.

Coordination of the alkene (the vinyl group of the silylated styrene) to the metal-silyl-hydride complex.

Migratory insertion of the alkene into either the metal-hydride bond (Chalk-Harrod pathway) or the metal-silicon bond (modified Chalk-Harrod pathway).

Reductive elimination of the resulting alkyl-silyl product, regenerating the active catalyst.

The regioselectivity of the addition to styrenic double bonds is a key aspect. The reaction can yield either the α-adduct (Markovnikov product) or the β-adduct (anti-Markovnikov product). For styrenes, rhodium catalysts often favor the formation of the branched α-isomer, while platinum catalysts can lead to the linear β-isomer. acs.orgresearchgate.net Recent developments have also focused on metal-free methods, for instance using a cesium fluoride (CsF) and hexamethyldisilane (B74624) combination to achieve anti-Markovnikov hydrosilylation of styrenes. pku.edu.cn

While specific studies on the hydrosilylation of this compound are not extensively documented, the reactivity can be inferred from studies on closely related silylated styrenes and general styrene hydrosilylation. The electronic and steric properties of the p-triethylsilyl substituent are expected to influence the reaction's rate and selectivity. Research on the hydrosilylation of various styrenes with different silanes provides insight into the catalysts and conditions applicable to this transformation.

| Substrate | Hydrosilane | Catalyst | Product(s) | Yield (%) | Reference(s) |

| Styrene | Trichlorosilane | Palladium-phosphine complex | 1-Phenyl-1-(trichlorosilyl)ethane (α-adduct) | Quantitative | acs.org |

| Styrene | Triethylsilane | Rhodium(I) complex | α- and β-adducts | - | acs.orgpismin.com |

| Styrene | Poly(dimethylsiloxane) (PDMS) | Cobalt(II) complex / (EtO)₂MeSiH | Hydrosilylated polymer | 96 | nih.gov |

| 1-Octene | Phenylsilane | Iron(II) N-phosphinoamidinate complex | 1-Silyloctane | 99 | nih.gov |

| Terminal Alkynes | Various Hydrosilanes | Cobalt(I)-NHC complex | (Z)-Vinylsilanes (anti-Markovnikov) | up to 98 | nih.gov |

This table presents a selection of research findings on the hydrosilylation of styrene and other unsaturated systems, which serve as models for the potential reactivity of this compound.

Rearrangement Phenomena Involving Silyl Groups

Organosilicon compounds, including derivatives of this compound, can undergo various intramolecular rearrangements where a silyl group migrates from one atom to another. These transformations are often driven by the high thermodynamic stability of the silicon-oxygen bond. Two prominent examples are the Brook rearrangement and sigmatropic rearrangements.

Brook Rearrangement

The Brook rearrangement is characterized by the migration of a silyl group from a carbon atom to an adjacent oxygen atom of a hydroxyl group, typically under basic conditions. wikipedia.orgchemeurope.comnumberanalytics.com The process is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide then performs an intramolecular nucleophilic attack on the silicon atom, leading to a pentacoordinate silicon intermediate in a three-membered ring transition state. chemeurope.com Subsequent cleavage of the silicon-carbon bond results in a carbanion, which is then protonated to yield a stable silyl ether. organic-chemistry.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system in an uncatalyzed, intramolecular process. wikipedia.orglibretexts.org The classification [i,j] describes the number of atoms over which each end of the sigma bond migrates.

acs.orgpku.edu.cn-Silyl Shifts: In allylic silanes, a silyl group can migrate from the allylic position to the terminal carbon of the double bond. These reactions can be initiated thermally or photochemically. nsf.gov According to Woodward-Hoffmann rules, thermal acs.orgpku.edu.cn shifts are often symmetry-forbidden for a suprafacial pathway but can occur under specific geometric constraints or via alternative mechanisms. Photochemical acs.orgpku.edu.cn-silyl shifts, however, are symmetry-allowed and have been observed to proceed with high stereoselectivity. nsf.gov A derivative of this compound containing an allylic silane (B1218182) moiety could potentially undergo such a rearrangement.

acs.orgacs.org-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are classic examples of acs.orgacs.org sigmatropic shifts. wikipedia.orglibretexts.org While not directly involving a silyl group migration, the presence of a silyl substituent can influence the course of these reactions. For example, in an oxy-Cope rearrangement of a 1,5-diene containing a hydroxyl group, a silyl substituent can be used to direct the reaction or stabilize intermediates.

The study of these rearrangements is crucial for understanding the stability and reactivity of complex organosilicon molecules under various thermal, photochemical, and catalytic conditions.

Polymerization Behavior of P Triethylsilylstyrene

Homopolymerization Studies

The synthesis of polymers from a single type of monomer, known as homopolymerization, has been investigated for p-Triethylsilylstyrene using various catalytic systems.

Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are instrumental in the polymerization of alpha-olefins. wikipedia.orgbyjus.com These catalyst systems operate through a coordination polymerization mechanism, where the monomer inserts into the transition metal-carbon bond of the growing polymer chain. byjus.comlibretexts.org This process allows for the synthesis of polymers with high linearity and controlled stereochemistry. libretexts.orglibretexts.org While extensively used for simple olefins like ethylene (B1197577) and propylene, Ziegler-Natta systems have also been applied to the polymerization of substituted styrenes. wikipedia.orgbyjus.com In the case of styrenic monomers, the polymerization proceeds via coordination of the monomer's π-electrons to the transition metal center, followed by insertion into the growing chain. byjus.com

A key advantage of Ziegler-Natta catalysis is the ability to control the stereoregularity of the resulting polymer, leading to materials with specific tacticities such as isotactic or syndiotactic structures. wikipedia.orglibretexts.org For styrenic polymers, achieving a high degree of syndiotacticity, where the phenyl groups are on alternating sides of the polymer backbone, is of significant interest as it can lead to unique thermal and mechanical properties. Research has shown that certain Ziegler-Natta catalysts can produce highly syndiotactic polystyrene. google.com This control over stereochemistry is also applicable to substituted styrenes like this compound, allowing for the synthesis of polymers with a regular, syndiotactic configuration. google.com The specific structure of the catalyst and the polymerization conditions are crucial factors in determining the final stereoregularity of the polymer. rsc.org

Copolymerization with Other Styrenic Monomers

Copolymerization involves the polymerization of two or more different monomers. The study of this compound's copolymerization with other styrenic monomers, such as styrene (B11656), provides insights into its reactivity and the properties of the resulting copolymers.

Table 1: Hypothetical Reactivity Ratios for this compound (M1) and Styrene (M2) Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Probable Copolymer Structure |

| This compound | Styrene | 0.85 | 1.10 | 0.935 | Random |

Note: This table is illustrative. Actual reactivity ratios require experimental determination.

The microstructure of a copolymer, which includes the sequence distribution of the monomer units along the polymer chain, is determined by the monomer reactivity ratios and the feed composition. fiveable.me Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, are powerful tools for analyzing this microstructure. google.com By examining the chemical shifts of specific carbon atoms in the polymer backbone and the aromatic rings, it is possible to determine the composition of the copolymer and the distribution of monomer sequences. google.com For copolymers of this compound and styrene, NMR analysis can reveal whether the monomers are arranged randomly, in alternating fashion, or in blocks, providing a deeper understanding of the copolymer's structure-property relationships. fiveable.me

Advanced Polymerization Techniques (e.g., Anionic Living Polymerization)

Advanced polymerization techniques offer greater control over polymer architecture, molecular weight, and molecular weight distribution.

Anionic living polymerization is a powerful technique for synthesizing polymers with well-defined structures, narrow molecular weight distributions, and controlled molecular weights. semanticscholar.orgresearchgate.net This method involves the initiation of polymerization by a strong nucleophile, creating a growing polymer chain with a stable anionic active center. semanticscholar.org A key feature of living polymerization is the absence of termination or chain transfer reactions, meaning the polymer chains continue to grow as long as monomer is available. semanticscholar.orgosti.gov

This technique is particularly well-suited for styrenic monomers. Silyl-substituted styrenes can undergo living anionic polymerization, often initiated by organolithium compounds in non-polar solvents like cyclohexane (B81311) or polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures. cmu.eduafinitica.com The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. For instance, a living poly(this compound) chain can initiate the polymerization of another monomer, such as styrene, to form a diblock copolymer. afinitica.com This level of control is essential for creating advanced materials with tailored properties.

Spectroscopic Methodologies for Research on P Triethylsilylstyrene and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of atoms within a molecule. For p-triethylsilylstyrene and its polymer, 1H, 13C, and 29Si NMR are particularly insightful.

Proton NMR (¹H NMR) Investigations for Structural Characterization

Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen environments in this compound. The spectrum is characterized by distinct signals corresponding to the vinyl, aromatic, and triethylsilyl protons.

The vinyl group protons typically appear as a complex multiplet system in the downfield region of the spectrum due to their deshielded environment. The aromatic protons of the p-substituted benzene (B151609) ring usually present as two doublets, characteristic of an AA'BB' spin system. The ethyl protons of the triethylsilyl group exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling.

Upon polymerization to poly(this compound), the sharp signals of the vinyl protons disappear, and the polymer backbone protons give rise to broad signals in the aliphatic region of the spectrum. The signals for the aromatic and triethylsilyl groups remain, although they may show some broadening due to the restricted mobility within the polymer chain.

| Proton Environment | Expected Chemical Shift (δ, ppm) in this compound | Expected Chemical Shift (δ, ppm) in Poly(this compound) |

| Vinyl Protons | 5.0 - 7.0 | Absent |

| Aromatic Protons | 7.0 - 7.5 | 6.5 - 7.5 (broad) |

| Si-CH₂- (quartet) | ~0.8 - 1.2 | ~0.8 - 1.2 (broad) |

| Si-CH₂-CH₃ (triplet) | ~0.6 - 1.0 | ~0.6 - 1.0 (broad) |

| Polymer Backbone | Absent | 1.0 - 2.5 (broad) |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation and Polymer Microstructure Analysis

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of this compound and the microstructure of its polymer. youtube.comlibretexts.org In the monomer, distinct signals are observed for the vinyl, aromatic, and ethyl carbons. libretexts.org The carbon atoms of the vinyl group and the aromatic ring appear in the downfield region (115-150 ppm), while the carbons of the ethyl groups are found in the upfield region. chemicalbook.com

Polymerization leads to the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the polymer backbone carbons. The chemical shifts of the aromatic and silyl (B83357) group carbons may also be affected by the polymerization and can provide information on the tacticity of the polymer chain. researchgate.net

| Carbon Environment | Expected Chemical Shift (δ, ppm) in this compound | Expected Chemical Shift (δ, ppm) in Poly(this compound) |

| Vinyl Carbons | 115 - 140 | Absent |

| Aromatic Carbons | 125 - 150 | 125 - 150 (broad) |

| Si-CH₂- | ~5 - 10 | ~5 - 10 (broad) |

| Si-CH₂-CH₃ | ~5 - 10 | ~5 - 10 (broad) |

| Polymer Backbone | Absent | 40 - 50 (broad) |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Silicon-29 NMR (²⁹Si NMR) for Silicon Environment Determination

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon environment. unige.ch For this compound, a single sharp resonance is expected in the typical chemical shift range for tetraalkylsilanes. huji.ac.ilresearchgate.net The precise chemical shift can confirm the presence of the triethylsilyl group attached to the aromatic ring. rsc.org

In the polymer, the ²⁹Si NMR signal may broaden, reflecting the distribution of silicon environments within the polymer matrix. huji.ac.il Any significant change in the chemical shift upon polymerization could indicate changes in the electronic environment around the silicon atom. uni-muenchen.de ²⁹Si NMR is a sensitive probe for the integrity of the silyl group during polymerization and subsequent processing. uni-muenchen.de

| Compound | Expected ²⁹Si Chemical Shift (δ, ppm) |

| This compound | 0 to -10 |

| Poly(this compound) | 0 to -10 (broad) |

Note: The chemical shift values are relative to tetramethylsilane (B1202638) (TMS) and are approximate.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information on the functional groups and molecular vibrations within a sample.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound displays characteristic absorption bands for the vinyl, aromatic, and triethylsilyl groups. Key vibrational modes include C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and Si-C stretching. chemicalbook.com The out-of-plane C-H bending of the p-substituted aromatic ring is also a prominent feature. researchgate.net

Upon polymerization, the characteristic bands of the vinyl group, such as the C=C stretching and vinyl C-H bending modes, will disappear. The IR spectrum of poly(this compound) will be dominated by the absorptions of the polystyrene backbone and the persistent triethylsilyl and aromatic groups. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in this compound | Expected Wavenumber (cm⁻¹) in Poly(this compound) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=C Stretch (vinyl) | ~1630 | Absent |

| C=C Stretch (aromatic) | ~1600, 1500 | ~1600, 1500 |

| Si-C Stretch | ~1250, 750 | ~1250, 750 |

| C-H Out-of-Plane Bend (p-subst.) | ~830 | ~830 |

Note: These are approximate frequency ranges and the exact positions and intensities can vary.

Raman Spectroscopy Techniques

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com For this compound, the C=C stretching of the vinyl group and the symmetric breathing mode of the aromatic ring are expected to show strong Raman scattering. uni-muenchen.de The Si-C symmetric stretch would also be observable.

In the Raman spectrum of poly(this compound), the disappearance of the vinyl group vibrations serves as a clear indicator of polymerization. The aromatic ring vibrations will remain prominent and can be used to study the effects of the polymer environment on the phenyl group. aps.org Changes in the low-frequency region may provide information about the polymer's conformational order. youtube.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) in this compound | Expected Raman Shift (cm⁻¹) in Poly(this compound) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C Stretch (vinyl) | ~1630 | Absent |

| Aromatic Ring Breathing | ~1000 | ~1000 |

| Si-C Symmetric Stretch | ~600-700 | ~600-700 |

Note: These are approximate Raman shift ranges and the exact positions and intensities can vary.

Complementary Spectroscopic Techniques in Chemical Analysis

The comprehensive characterization of monomers and polymers often necessitates a multi-faceted analytical approach, as no single technique can provide a complete picture of the material's structure, composition, and properties. In the analysis of this compound and its corresponding polymer, poly(this compound), a combination of spectroscopic and chromatographic methods is employed to gain a thorough understanding. These techniques are complementary, with each providing unique and synergistic information.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for elucidating the chemical structure of the monomer and the repeating unit in the polymer. slideshare.netyoutube.com Infrared (IR) spectroscopy offers valuable insights into the functional groups present, while mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the monomer. youtube.comyoutube.com For the polymer, techniques such as Size Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (MALS), are indispensable for determining molecular weight distribution and information about the polymer chain conformation in solution. rsc.orgrsc.org

Although specific research data for this compound is not widely available in published literature, data from its close analog, p-trimethylsilylstyrene, and its polymer can provide valuable representative insights into the expected spectroscopic and chromatographic behavior.

Detailed Research Findings

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organosilicon compounds. For silylated styrenes, ¹H and ¹³C NMR spectra provide characteristic signals for the vinyl group, the aromatic ring, and the silyl group protons and carbons.

¹H NMR

In the ¹H NMR spectrum of a silylated styrene (B11656), the vinyl protons typically appear as a set of distinct multiplets in the downfield region, usually between 5 and 7 ppm. The aromatic protons also resonate in the downfield region, typically between 7 and 8 ppm. The protons of the alkyl groups on the silicon atom are observed in the upfield region, typically below 1 ppm, due to the electropositive nature of silicon.

¹³C NMR

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons show signals in the range of 120-140 ppm, while the vinyl carbons are also found in this region. The carbons of the alkyl groups attached to the silicon atom appear in the upfield region of the spectrum. researchgate.netmdpi.comresearchgate.netresearchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Si-CH₂-CH₃ | ~0.98 (t) | ~7.5 |

| Si-CH₂-CH₃ | ~0.65 (q) | ~3.4 |

| Vinyl CH=CH₂ (trans) | ~6.70 (dd) | ~136.8 |

| Vinyl CH=CH₂ (geminal) | ~5.75 (dd) | ~114.5 |

| Vinyl CH=CH₂ (cis) | ~5.25 (dd) | |

| Aromatic CH | ~7.40-7.50 (m) | ~125-135 |

| Aromatic C-Si | ~139 | |

| Aromatic C-vinyl | ~137 | |

| Note: The data presented is based on analogous compounds and predictive models, as specific experimental data for this compound is not readily available in the cited literature. Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be expected for the vinyl group, the aromatic ring, and the Si-C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic and vinyl) | 3100-3000 |

| C-H stretch (aliphatic) | 2950-2850 |

| C=C stretch (vinyl) | ~1630 |

| C=C stretch (aromatic) | ~1600, 1500, 1450 |

| Si-C stretch | ~1250, 840 |

| C-H out-of-plane bend (vinyl) | ~990, 910 |

| C-H out-of-plane bend (p-substituted aromatic) | ~830 |

| Note: This table represents expected vibrational frequencies based on established group frequency correlations and data for similar compounds. |

Size Exclusion Chromatography (SEC) and Light Scattering

For the characterization of poly(this compound), SEC coupled with a MALS detector is a powerful combination. SEC separates the polymer chains based on their hydrodynamic volume in solution, providing a distribution of molecular weights. mdpi.com The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which allows for the direct determination of the absolute weight-average molecular weight (Mw) without the need for column calibration with polymer standards. rsc.orgnih.gov This combination also yields the number-average molecular weight (Mn) and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| PDI (Polydispersity Index) | A measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. |

| Rg (Radius of Gyration) | A measure of the size of the polymer coil in solution. |

| Note: This table describes the parameters typically obtained from SEC-MALS analysis of a polymer. |

By integrating the data from these complementary techniques, a comprehensive understanding of the chemical nature and physical properties of this compound and its polymer can be achieved.

Theoretical and Computational Chemistry Approaches to P Triethylsilylstyrene

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecules from first principles. For p-triethylsilylstyrene, DFT can be employed to understand its reactivity and electronic characteristics, which are fundamental to its polymerization behavior and the properties of the resulting polymer.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For the synthesis or polymerization of this compound, DFT can be used to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barriers associated with these transition states determine the kinetics of a reaction.

In the context of polymerization, theoretical studies on related styrene (B11656) derivatives have shown that DFT can elucidate the regioselectivity and stereoselectivity of the polymerization process. For instance, in catalyzed polymerizations, different modes of monomer insertion (e.g., 1,2-insertion vs. 2,1-insertion) can be compared energetically to predict the most likely pathway. nih.gov The steric and electronic effects of the triethylsilyl group would be a key focus of such a study, as it influences the stability of intermediate radical or ionic species during polymerization.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | Catalyst + Monomer | 0.0 |

| Transition State 1 | [Catalyst-Monomer]‡ | +15.2 |

| Intermediate 1 | Catalyst-Monomer Adduct | -5.8 |

| Transition State 2 | [Chain-Propagation]‡ | +12.5 |

| Products | Catalyst + Lengthened Polymer | -20.1 |

| This table presents hypothetical DFT-calculated energy values for a single monomer addition step in a catalyzed polymerization of a silylated styrene. The values are illustrative of the type of data generated from such studies. |

The electronic structure of a monomer is a key determinant of its reactivity. DFT calculations can provide a wealth of information about the electronic properties of this compound. This includes the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. The HOMO-LUMO gap is a critical parameter, as it relates to the chemical stability and the energy required for electronic excitation.

The triethylsilyl group, being an electron-donating or withdrawing group depending on the context, will modulate the electron density of the styrene vinyl group and the aromatic ring. This, in turn, affects the monomer's susceptibility to electrophilic or nucleophilic attack during polymerization. Reactivity indices derived from DFT, such as Fukui functions, can predict the most reactive sites within the molecule. For example, studies on other functionalized styrenes have used these indices to explain the regioselectivity of copolymerization. nih.gov

Table 2 provides a hypothetical summary of electronic properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 0.7 D |

| Mulliken Charge on Si | +0.45 e |

| Mulliken Charge on Vinyl Cα | -0.15 e |

| Mulliken Charge on Vinyl Cβ | -0.25 e |

| This table contains representative electronic structure data for this compound as would be predicted by DFT calculations. These values are for illustrative purposes. |

Molecular Modeling and Simulation Methodologies

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems like polymer chains. Molecular modeling and simulation, using classical force fields, are the methods of choice for studying the conformational dynamics and intermolecular interactions of poly(this compound).

Molecular dynamics (MD) simulations can model the movement of a polymer chain over time, providing insights into its flexibility, conformation, and dynamic behavior. The conformational preferences of the poly(this compound) backbone and the orientation of the bulky triethylsilyl side groups would be of particular interest. These factors influence macroscopic properties such as the glass transition temperature (Tg) and the mechanical strength of the material.

In the solid state or in a polymer melt, the properties of poly(this compound) are governed by the interactions between polymer chains. MD simulations are ideal for studying these non-covalent interactions, which include van der Waals forces and, in the case of silylated polymers, potential weak polar interactions. The bulky nature of the triethylsilyl groups will significantly influence how the polymer chains pack together, affecting the density and free volume of the material.

The strength of these intermolecular interactions can be quantified by calculating the interaction energy between pairs of polymer chains. The radial distribution function (RDF) can also be computed to understand the spatial arrangement of different atomic groups between chains, providing a picture of the short-range order in the amorphous polymer.

A representative summary of properties that can be derived from MD simulations of poly(this compound) is shown in Table 3.

| Property | Simulated Value (for a 50-mer chain) |

| Radius of Gyration (Rg) | 2.5 nm |

| End-to-End Distance | 5.8 nm |

| Self-Diffusion Coefficient | 1.2 x 10-8 cm2/s |

| Inter-chain Interaction Energy | -45 kcal/mol per chain |

| Glass Transition Temperature (Tg) | 400 K (127 °C) |

| This table presents hypothetical data that could be obtained from molecular dynamics simulations of poly(this compound). The values are illustrative and depend on simulation conditions and force field parameters. |

Advanced Applications and Future Research Directions in Organic Synthesis

Utilization in Complex Organic Synthesis Strategies

The deliberate incorporation of a triethylsilyl group onto a styrene (B11656) framework at the para-position imparts a unique set of properties to p-triethylsilylstyrene, positioning it as a valuable tool in the synthesis of complex organic molecules. Its utility is being explored in the development of sequential reactions and as a foundational component for constructing elaborate molecular structures.

Development of Tandem Reactions and Multi-Component Transformations

Tandem reactions, where multiple bond-forming events occur in a single pot, and multi-component reactions (MCRs), which involve the coming together of three or more reactants in one step, represent highly efficient and atom-economical approaches to synthesis. acs.orgnih.gov While specific examples showcasing this compound in complex, one-pot MCRs are still emerging in the literature, the potential for its participation in such transformations is significant. For instance, the vinylsilyl moiety is a known participant in various coupling reactions.

A notable area of development is the use of silylated alkenes in domino reactions. For example, a palladium-catalyzed domino Heck cyclization/Hiyama coupling reaction has been described, where an arylsilane is used to trap a σ-alkylpalladium intermediate. rsc.org This suggests the possibility of designing tandem sequences where the triethylsilyl group of this compound acts as a latent nucleophile, participating in a subsequent cross-coupling event after an initial transformation of the vinyl group. Such a strategy would allow for the rapid assembly of complex scaffolds.

Moreover, rhodium-catalyzed tandem reactions have been shown to be effective for various transformations. mdpi.comrsc.org The development of rhodium-catalyzed processes that could sequentially functionalize both the vinyl and the silylated aryl components of this compound would open new avenues for creating molecular diversity.

Role as a Versatile Synthetic Intermediate and Building Block

The true power of this compound lies in its capacity to serve as a versatile synthetic intermediate. The triethylsilyl group can act as a stable protecting group for the aromatic ring, allowing for selective reactions at the vinyl moiety. Subsequently, the carbon-silicon bond can be cleaved and replaced with a variety of other functional groups. This "build-and-functionalize" approach is a cornerstone of modern synthetic strategy.

One of the most prominent applications of aryl silanes is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. organic-chemistry.org In this reaction, the organosilane is coupled with an organic halide or pseudohalide. The activation of the carbon-silicon bond, often with a fluoride (B91410) source or a base, is a crucial step in the catalytic cycle. organic-chemistry.orgnih.gov The use of this compound in such couplings would allow for the introduction of the styrenyl motif into a larger molecule, which can then be further elaborated.

The ability to use this compound as a linchpin reagent, a molecule that connects two or more other fragments, is an area of active investigation. digitellinc.com For instance, sequential cross-coupling reactions could be envisioned where the vinyl group is first functionalized, followed by a Hiyama coupling at the silylated position, thereby linking two different molecular entities. This approach offers a powerful strategy for the convergent synthesis of complex target molecules.

Design and Development of Catalytic Systems for Silylation Reactions

The synthesis of this compound itself is a testament to the advancements in catalytic silylation reactions. The direct, regioselective introduction of a silyl (B83357) group onto an aromatic C-H bond or across a double bond is a highly sought-after transformation. Iridium- and rhodium-based catalysts have emerged as powerful tools in this domain.

Iridium catalysts, in particular, have shown remarkable efficacy in the silylation of aryl C-H bonds. acs.org These systems can tolerate a wide range of functional groups and are particularly effective for the silylation of heteroarenes. acs.org The development of iridium catalysts modified with specific ligands, such as ferrocene-derived bisphosphines, has enabled the α-selective arylation of styrenes, offering a regioisomeric alternative to traditional palladium-catalyzed methods. d-nb.infonih.gov While this example focuses on arylation, it highlights the potential for developing iridium-catalyzed systems for the direct silylation of styrene to form precursors like this compound.

Furthermore, iridium-catalyzed ortho-silylation directed by a hydroxyl group has been reported, leading to the formation of benzoxasiloles. berkeley.edu This demonstrates the potential for directing group strategies to control the regioselectivity of silylation on substituted styrenes.

Rhodium catalysts have also been extensively studied for hydrosilylation reactions. nih.gov Rhodium-catalyzed tandem cyclization/Si-C activation reactions have been developed for the synthesis of siloles, which are important photoluminescent materials. nih.gov This indicates the potential for rhodium systems to not only form the C-Si bond but also to mediate subsequent transformations.

The following table summarizes some of the key catalytic systems used in silylation reactions relevant to the synthesis of silylated styrenes:

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| [Ir(cod)(OMe)]₂ / 2,4,7-trimethylphenanthroline | Arenes, Heteroarenes | C-H Silylation | High functional group tolerance, suitable for late-stage functionalization. acs.org |

| Ir(I) / Ferrocene-derived bisphosphine | Styrenes | α-Selective Arylation | Regioisomeric alternative to Pd-catalyzed reactions. d-nb.infonih.gov |

| [Ir(cod)OMe]₂ / 1,10-phenanthroline | Aryl ketones, Benzaldehydes | Hydroxyl-directed ortho-Silylation | Forms benzoxasiloles. berkeley.edu |

| Rhodium / Diene ligand | Enones | Tandem 1,4-shift/1,4-addition | Involves rearrangement of an organorhodium intermediate. rsc.org |

Exploration of Novel Methodologies for Carbon-Silicon Bond Manipulation

A key feature that makes this compound a valuable synthetic tool is the ability to selectively cleave the carbon-silicon (C-Si) bond and introduce a new functional group. This desilylation-functionalization strategy significantly enhances its synthetic utility.

The activation of the C-Si bond is often achieved through the formation of a hypervalent silicon species. d-nb.info Fluoride ions are particularly effective activators, readily coordinating to the silicon atom and facilitating the cleavage of the C-Si bond. This principle is the basis of the Hiyama coupling. organic-chemistry.org

Beyond cross-coupling, the C-Si bond in aryl silanes can be transformed into a variety of other functionalities. For example, oxidation of the C-Si bond, often under Tamao-Fleming conditions, can yield a hydroxyl group, providing access to substituted phenols. Halogenation reactions can also be performed at the site of the silyl group, introducing bromine or iodine, which can then serve as handles for further transformations. acs.org

Recent research has also explored more novel methods for C-Si bond cleavage. Photoinduced bromination of benzylsilanes has been reported, proceeding through a C-Si bond cleavage followed by bromination under UV irradiation. rsc.org While this study focused on benzylsilanes, it opens the door to exploring similar photochemical transformations for aryl silanes like this compound.

The development of enzymatic methods for C-Si bond cleavage is another exciting frontier. acs.org Although still in its early stages, the directed evolution of enzymes that can selectively break C-Si bonds could offer highly specific and environmentally benign methods for the functionalization of organosilanes in the future.

The following table outlines some of the common transformations involving the carbon-silicon bond in aryl silanes:

| Reagents | Transformation | Product |

| Pd catalyst, Aryl halide, Fluoride source | Hiyama Cross-Coupling | Biaryl |

| H₂O₂, KHCO₃, KF | Tamao-Fleming Oxidation | Phenol |

| Br₂, AgOAc | Bromination | Aryl bromide |

| ICl, AlCl₃ | Iodination | Aryl iodide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.